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Compound of Interest

Compound Name: Dihydro-alpha-ionone

Cat. No.: B1585782 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of dihydro-
alpha-ionone, a C13-apocarotenoid valued for its characteristic woody and floral aroma. This

document details the enzymatic cascade responsible for its formation, presents available

quantitative data, and outlines experimental protocols for key stages of the pathway.

Introduction to Dihydro-alpha-ionone Biosynthesis
Dihydro-alpha-ionone is a saturated derivative of alpha-ionone, a volatile organic compound

contributing to the fragrance of many flowers and fruits. Its biosynthesis is a two-step enzymatic

process initiated from the oxidative cleavage of specific carotenoid precursors. The pathway

involves two key enzyme classes: Carotenoid Cleavage Dioxygenases (CCDs) and Enoate

Reductases. Understanding this pathway is crucial for applications in metabolic engineering,

flavor and fragrance development, and the synthesis of novel bioactive compounds.

The Dihydro-alpha-ionone Biosynthesis Pathway
The biosynthesis of dihydro-alpha-ionone proceeds as follows:

Step 1: Oxidative Cleavage of Carotenoids. The pathway begins with the cleavage of a C40

carotenoid precursor, primarily alpha-carotene or epsilon-carotene, at the 9,10 and 9',10'

positions. This reaction is catalyzed by a Carotenoid Cleavage Dioxygenase (CCD), a non-

heme iron-dependent enzyme. The primary product of this cleavage is alpha-ionone. Several
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CCDs, including members of the CCD1 and CCD4 subfamilies, have been shown to catalyze

this reaction[1][2][3].

Step 2: Reduction of alpha-Ionone. The resulting alpha-ionone possesses a carbon-carbon

double bond in its cyclohexene ring. This double bond is subsequently reduced by an Enoate

Reductase, also known as an Old Yellow Enzyme (OYE) homolog, to yield dihydro-alpha-
ionone. These enzymes are typically NADPH-dependent and exhibit broad substrate

specificity towards α,β-unsaturated carbonyl compounds[4][5]. While many studies have

focused on the reduction of the related compound, beta-ionone, the enzymatic reduction of

alpha-ionone follows a similar mechanism.

The overall biosynthetic pathway can be visualized as a two-step conversion from a carotenoid

precursor to the final dihydro-alpha-ionone product.
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Biosynthesis of Dihydro-alpha-ionone.

Quantitative Data on Dihydro-alpha-ionone
Biosynthesis
Quantitative data for the complete biosynthesis of dihydro-alpha-ionone is still an active area

of research. Most available data pertains to the individual enzymatic steps or the production of
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the more extensively studied isomer, dihydro-beta-ionone. The following tables summarize the

available quantitative information.

Table 1: Carotenoid Cleavage Dioxygenase (CCD) Activity on Carotenoid Precursors

Enzyme
Source
Organism

Substrate Product

Specific
Activity /
Kinetic
Parameters

Reference

DcCCD4

Daucus

carota

(carrot)

α-carotene α-ionone

Demonstrate

d cleavage

activity in

vitro.

[1]

AtCCD4
Arabidopsis

thaliana
β-carotene β-ionone

Low

efficiency on

α-carotene.

[2]

OeCCD1

Olea

europaea

(olive)

β-carotene β-ionone

Km = 0.82

mM, Vmax =

2.30 U/mg

(with β-apo-

8′-carotenal)

[6]

InCCD1

Ipomoea nil

(morning

glory)

β-carotene β-ionone

Km = 0.69

mM, Vmax =

1.22 U/mg

(with β-apo-

8′-carotenal)

[6]

Table 2: Enoate Reductase Activity on Ionone Substrates
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Enzyme
Source
Organism

Substrate Product
Conversion
Rate / Yield

Reference

CsDBR1,

CsDBR2,

CsDBR4

Cymbidium

sinense
β-ionone

Dihydro-β-

ionone

Demonstrate

d catalytic

conversion in

vitro.

[4]

DBR1
Artemisia

annua
β-ionone

Dihydro-β-

ionone

308.3 mg/L

production in

recombinant

E. coli.

[7]

Engineered

E. coli - S.

cerevisiae

coculture

- β-ionone
Dihydro-β-

ionone

27 mg/L de

novo

production.

[8]

Note: Data specifically for the kinetics of α-ionone reduction is limited in the current literature.

The data for β-ionone reduction provides a strong indication of the potential for these enzymes

to act on α-ionone.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in characterizing

the biosynthesis of dihydro-alpha-ionone.

Protocol for In Vitro Carotenoid Cleavage Assay
This protocol is adapted from methodologies used for assaying CCD activity on various

carotenoid substrates[6][9].

Objective: To determine the ability of a purified CCD enzyme to cleave α-carotene and produce

α-ionone.

Materials:

Purified CCD enzyme (e.g., expressed in and purified from E. coli)
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α-carotene standard

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 0.2% (v/v) Tween 20)

Ferrous sulfate (FeSO₄)

Ascorbic acid

Catalase

Organic solvent for extraction (e.g., ethyl acetate or a mixture of hexane and diethyl ether)

Internal standard for GC-MS analysis (e.g., 2-heptanone)

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Substrate Preparation: Prepare a stock solution of α-carotene in a suitable organic solvent

(e.g., acetone or tetrahydrofuran). Due to the hydrophobicity of carotenoids, it is crucial to

ensure proper solubilization in the aqueous reaction mixture. This can be achieved by adding

the carotenoid solution dropwise to the reaction buffer while vortexing, or by using detergents

like Tween 20.

Enzyme Reaction:

In a microcentrifuge tube, combine the reaction buffer, ferrous sulfate (final concentration

~1 mM), ascorbic acid (final concentration ~2 mM), and catalase (to remove hydrogen

peroxide).

Add the purified CCD enzyme to the reaction mixture.

Initiate the reaction by adding the α-carotene substrate.

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-

37°C) for a defined period (e.g., 1-4 hours) with gentle shaking.

Product Extraction:
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Stop the reaction by adding an equal volume of a cold organic solvent (e.g., ethyl acetate).

Add a known amount of an internal standard.

Vortex vigorously to extract the volatile products into the organic phase.

Centrifuge to separate the phases.

Carefully collect the upper organic phase.

Analysis by GC-MS:

Concentrate the organic extract under a gentle stream of nitrogen if necessary.

Analyze the sample by GC-MS to identify and quantify the α-ionone produced. Use an

appropriate GC column (e.g., HP-5MS) and a suitable temperature program.

Identify α-ionone by comparing its mass spectrum and retention time with an authentic

standard.

Quantify the product based on the peak area relative to the internal standard.
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Workflow for the In Vitro Carotenoid Cleavage Assay.
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Protocol for In Vitro Enoate Reductase Assay
This protocol is based on methods for characterizing the activity of enoate reductases on α,β-

unsaturated ketones[5][7].

Objective: To determine the ability of a purified enoate reductase to convert α-ionone to

dihydro-alpha-ionone.

Materials:

Purified enoate reductase enzyme

α-ionone standard

Dihydro-alpha-ionone standard

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

NADPH

Organic solvent for extraction (e.g., ethyl acetate)

Internal standard for GC-MS analysis

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Enzyme Reaction:

In a reaction vessel, combine the reaction buffer and NADPH (final concentration ~1 mM).

Add the purified enoate reductase enzyme.

Initiate the reaction by adding α-ionone (dissolved in a minimal amount of a compatible

solvent like ethanol or DMSO).

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific

time.
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Product Extraction:

Quench the reaction by adding an equal volume of ethyl acetate.

Add a known amount of an internal standard.

Vortex thoroughly to extract the products.

Centrifuge to separate the aqueous and organic layers.

Transfer the organic layer to a new tube.

Analysis by GC-MS:

Analyze the organic extract by GC-MS.

Identify dihydro-alpha-ionone by comparing its retention time and mass spectrum with

an authentic standard.

Quantify the formation of dihydro-alpha-ionone and the depletion of α-ionone to

determine the conversion rate.
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Workflow for the In Vitro Enoate Reductase Assay.
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Conclusion
The biosynthesis of dihydro-alpha-ionone is a fascinating and industrially relevant pathway.

While the general enzymatic steps are understood, further research is needed to fully

characterize the specific enzymes involved, particularly the reductases acting on α-ionone, and

to obtain detailed kinetic data. The protocols outlined in this guide provide a framework for

researchers to investigate this pathway, paving the way for the development of novel

biocatalytic processes for the production of this valuable aroma compound. The continued

exploration of this biosynthetic route holds significant promise for the fields of metabolic

engineering and synthetic biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1585782#biosynthesis-pathway-of-dihydro-alpha-ionone
https://www.benchchem.com/product/b1585782#biosynthesis-pathway-of-dihydro-alpha-ionone
https://www.benchchem.com/product/b1585782#biosynthesis-pathway-of-dihydro-alpha-ionone
https://www.benchchem.com/product/b1585782#biosynthesis-pathway-of-dihydro-alpha-ionone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1585782?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

